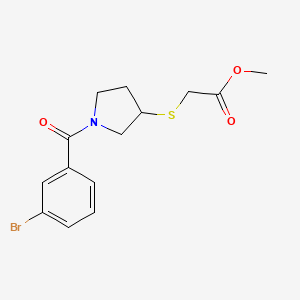

Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” are not fully detailed in the search results. The molecular formula is C14H16BrNO3S and the molecular weight is 358.25.Aplicaciones Científicas De Investigación

Anticancer Properties

The pyrrolidine ring in Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate can be modified to create derivatives with potential anticancer activity. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition .

Enzyme Inhibition

Pyrrolidine derivatives can act as enzyme inhibitors. By targeting specific enzymes involved in disease pathways, they may offer therapeutic benefits. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate could be explored for its inhibitory effects on key enzymes .

Anti-inflammatory Agents

The pyrrolidine scaffold has been associated with anti-inflammatory properties. Researchers have synthesized pyrrolidine-based compounds to modulate inflammatory responses. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate might exhibit similar effects .

Neuroprotective Activity

Pyrrolidine derivatives have shown promise in neuroprotection. They can enhance neuronal survival and reduce oxidative stress. Investigating the neuroprotective potential of Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate could be valuable .

Antiviral Agents

The pyrrolidine ring system has been explored for antiviral drug development. By modifying substituents, researchers aim to inhibit viral replication. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate could be evaluated for antiviral activity .

Chiral Ligands in Asymmetric Synthesis

Pyrrolidine derivatives serve as chiral ligands in asymmetric synthesis. Their stereogenic centers allow for enantioselective reactions. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate may find applications in catalysis and organic synthesis .

Mecanismo De Acción

Safety and Hazards

Specific safety and hazard information for “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” is not available in the search results. General safety measures for handling chemicals include working in a well-ventilated area, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

methyl 2-[1-(3-bromobenzoyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3S/c1-19-13(17)9-20-12-5-6-16(8-12)14(18)10-3-2-4-11(15)7-10/h2-4,7,12H,5-6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNDBGHARFZKRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2355779.png)

![ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2355781.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2355782.png)

![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)

![2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2355798.png)